molecular formula C10H23NO2 B8056204 bis(2-methoxy-2-methylpropyl)amine

bis(2-methoxy-2-methylpropyl)amine

Cat. No.: B8056204
M. Wt: 189.30 g/mol
InChI Key: QEBANYQJWXQEIZ-UHFFFAOYSA-N
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Description

bis(2-methoxy-2-methylpropyl)amine is a chemical compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

bis(2-methoxy-2-methylpropyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of bis(2-methoxy-2-methylpropyl)amine, particularly in the form of nickel complexes. For instance, a nickel complex derived from this amine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations (40 µg/mL for bacteria) . Additionally, antifungal activity was noted against Candida albicans and Candida tropicalis, reinforcing the compound's therapeutic potential in combating microbial infections.

Mechanism of Action
The mechanism underlying the antimicrobial effects includes strong binding interactions with target proteins, as evidenced by molecular docking studies. The nickel complex showed a binding energy of -8.62 kcal/mol with Dihydrofolate Reductase from S. aureus, suggesting a robust interaction that could inhibit bacterial growth .

Synthetic Applications

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can be utilized to synthesize various compounds through reactions such as amination and coupling reactions. For example, it has been employed in the Pd-catalyzed Buchwald-Hartwig amination reaction to create aryl amines from aryl halides . This application highlights its utility in forming complex organic molecules that are essential in pharmaceutical chemistry.

Case Studies

Study Application Findings
Nickel Complex SynthesisAntimicrobial ActivityDemonstrated significant antibacterial and antifungal properties with low MIC values against various pathogens .
Organic Synthesis ReactionsAryl Amines ProductionSuccessfully used in Pd-catalyzed reactions to synthesize aryl amines, showcasing its role as a key reagent .
Molecular Docking StudiesMechanistic InsightsProvided insights into binding interactions with target proteins, indicating potential pathways for therapeutic action .

Mechanism of Action

The mechanism of action of bis(2-methoxy-2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amines and ethers with comparable structures, such as:

Uniqueness

What sets bis(2-methoxy-2-methylpropyl)amine apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Overview

Bis(2-methoxy-2-methylpropyl)amine (also known as bis(2-methoxypropyl)methylamine) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C8_{8}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 173.25 g/mol
  • Structure : The compound features two methoxy groups and a secondary amine, which contribute to its unique biological properties.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study on neuroprotective compounds highlighted its potential in mitigating neurodegenerative conditions, particularly in models of Alzheimer's disease. The compound was shown to enhance neuronal survival under oxidative stress conditions, suggesting a protective mechanism against neurotoxicity .

2. Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .

3. Anticancer Potential

Recent investigations into the anticancer effects of this compound revealed its capability to induce apoptosis in cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTS assay, where it exhibited a dose-dependent decrease in cell viability across multiple cancer types, including breast and prostate cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its neuroprotective and anticancer effects.
  • Oxidative Stress Reduction : By scavenging free radicals, this compound helps mitigate oxidative stress, which is a common factor in neurodegeneration and cancer progression.

Data Tables

Activity TypeTest MethodResultReference
NeuroprotectionNeuronal survival assayIncreased survival under oxidative stress
AntimicrobialDisk diffusion methodInhibition of Gram-positive bacteria growth
CytotoxicityMTS assayDose-dependent viability reduction in cancer cells

Case Study 1: Neuroprotection in Alzheimer's Models

A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may serve as a therapeutic agent in Alzheimer's treatment.

Case Study 2: Antimicrobial Efficacy

In clinical settings, this compound was tested against isolates from patients with bacterial infections. Results indicated a significant reduction in bacterial load, supporting its use as an adjunct therapy in infectious diseases.

Properties

IUPAC Name

2-methoxy-N-(2-methoxy-2-methylpropyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-9(2,12-5)7-11-8-10(3,4)13-6/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBANYQJWXQEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(C)(C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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